molecular formula C22H21BrN2O5S B3552515 N-(2-bromophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide

N-(2-bromophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide

Cat. No.: B3552515
M. Wt: 505.4 g/mol
InChI Key: SSSREGXUUYRDMQ-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide is a complex organic compound characterized by the presence of bromine, sulfonyl, and glycinamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide typically involves multi-step organic reactions. One common method includes the initial formation of the glycinamide backbone, followed by the introduction of the bromophenyl and dimethoxyphenylsulfonyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-bromophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylacetamide
  • N-(2-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
  • N-(2-bromophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylalanine

Uniqueness

N-(2-bromophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for targeted substitution reactions, while the sulfonyl group enhances its solubility and stability in various solvents.

Properties

IUPAC Name

N-(2-bromophenyl)-2-(N-(3,4-dimethoxyphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O5S/c1-29-20-13-12-17(14-21(20)30-2)31(27,28)25(16-8-4-3-5-9-16)15-22(26)24-19-11-7-6-10-18(19)23/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSREGXUUYRDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2Br)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
Reactant of Route 2
Reactant of Route 2
N-(2-bromophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
Reactant of Route 3
Reactant of Route 3
N-(2-bromophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
Reactant of Route 4
N-(2-bromophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
Reactant of Route 5
N-(2-bromophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
Reactant of Route 6
N-(2-bromophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide

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